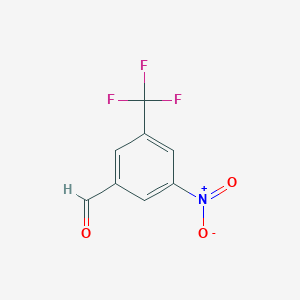

3-Nitro-5-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

3-nitro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVBLBRJDUDNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695309 | |

| Record name | 3-Nitro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284047-98-9 | |

| Record name | 3-Nitro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Nitro-5-(trifluoromethyl)benzaldehyde CAS number

An In-Depth Technical Guide to 3-Nitro-5-(trifluoromethyl)benzaldehyde: A Keystone Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of this compound (CAS No. 284047-98-9), a critical chemical intermediate for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document elucidates the compound's synthesis, explains the causality behind its reactivity, details its strategic application in medicinal chemistry, and provides robust, self-validating protocols for its use and characterization. We explore how its unique trifunctional aromatic scaffold—featuring an electrophilic aldehyde, a meta-directing nitro group, and a lipophilic trifluoromethyl group—offers a powerful platform for constructing complex molecular architectures with therapeutic potential.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of synthetic organic chemistry and drug discovery, the selection of starting materials is a decision of paramount strategic importance. The ideal building block is not merely a collection of atoms but a carefully arranged constellation of functional groups that offers predictable reactivity, diverse derivatization potential, and the ability to impart desirable physicochemical properties to the final molecule. This compound is an exemplary embodiment of this principle.

Its structure is deceptively simple, yet it provides three distinct points of chemical interaction and property modulation:

-

The Aldehyde Group: A versatile chemical handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination, Wittig olefination, and aldol condensations.

-

The Nitro Group: A strong electron-withdrawing group that deactivates the aromatic ring, directing incoming electrophiles to the meta position. It can also be reduced to an amine, providing a secondary point for diversification.

-

The Trifluoromethyl (CF3) Group: A cornerstone of modern medicinal chemistry, the CF3 group is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical for optimizing the pharmacokinetic profile of a drug candidate.[1]

This guide will dissect these features, providing not just the "what" but the "why" behind the compound's utility, grounded in mechanistic principles and field-proven applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is the foundation of its effective use in the laboratory. The identity and purity of this compound are confirmed by its unique physicochemical and spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 284047-98-9 | [2][3][4] |

| Molecular Formula | C₈H₄F₃NO₃ | [3][5] |

| Molecular Weight | 219.12 g/mol | [3][5] |

| Appearance | Solid | |

| Storage | Inert atmosphere, 2-8°C | [3] |

| SMILES | O=CC1=CC(C(F)(F)F)=CC(=O)=C1 | [3][5] |

| InChIKey | URVBLBRJDUDNKP-UHFFFAOYSA-N |[5] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The most logical and industrially viable route involves the nitration of 3-(trifluoromethyl)benzaldehyde.

The "Why": Directing Group Effects

The key to this synthesis is understanding the directing effects of the substituents already on the benzene ring. Both the aldehyde (-CHO) and the trifluoromethyl (-CF₃) groups are electron-withdrawing and are therefore meta-directors. This is a crucial feature, as it ensures that the incoming electrophile, the nitronium ion (NO₂⁺), will preferentially add at the position meta to both groups, leading to the desired 3,5-disubstituted product with high regioselectivity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system. Each step includes a rationale and a quality control checkpoint.

-

Preparation of the Nitrating Mixture (The Electrophile Source):

-

Action: In a three-neck flask equipped with a thermometer and an addition funnel, slowly add concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) while cooling in an ice bath. Maintain the temperature below 10°C.[6]

-

Causality: Sulfuric acid is a stronger acid and dehydrating agent. It protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the key electrophile for the reaction.[3] Controlling the temperature is critical to prevent runaway reactions and the formation of byproducts.[3]

-

QC Checkpoint: The mixture should be a clear, homogenous solution.

-

-

Nitration Reaction (The Core Transformation):

-

Action: Slowly add 3-(trifluoromethyl)benzaldehyde to the chilled nitrating mixture dropwise via the addition funnel. The rate of addition must be controlled to keep the internal temperature between 10-15°C.[6] After addition is complete, allow the mixture to stir at room temperature overnight.

-

Causality: The electron-rich pi system of the benzene ring acts as a nucleophile, attacking the nitronium ion. The strong deactivating nature of the -CHO and -CF₃ groups necessitates the potent electrophile generated by the mixed acid system. Overnight stirring ensures the reaction proceeds to completion.

-

QC Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates a successful reaction.

-

-

Workup and Isolation (Purification):

-

Action: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a yellow solid.[6] Isolate the solid by vacuum filtration and wash thoroughly with cold water, followed by a dilute sodium bicarbonate solution to neutralize any residual acid.

-

Causality: The product is a non-polar organic solid, making it insoluble in the cold aqueous acidic mixture. Pouring onto ice serves to quench the reaction and precipitate the product. The bicarbonate wash is a critical purification step.

-

QC Checkpoint: The pH of the filtrate after the bicarbonate wash should be neutral.

-

-

Final Purification (Recrystallization):

-

Action: Recrystallize the crude solid from a suitable solvent system, such as a toluene/petroleum ether mixture.[6] Dissolve the solid in a minimum amount of hot toluene and then add petroleum ether until turbidity is observed, then allow to cool slowly.

-

Causality: Recrystallization is a purification technique based on differences in solubility. The desired product is soluble in the hot solvent but crystallizes out upon cooling, leaving impurities behind in the mother liquor.

-

QC Checkpoint: The final product should be a crystalline solid with a sharp melting point. Purity should be confirmed by NMR and HPLC analysis (see Section 6.0).

-

Synthetic Utility: The Gateway to Complex Molecules

The true value of this compound lies in the reactivity of its aldehyde group, which serves as a primary conjugation point.

Reductive Amination: Building C-N Bonds

Reductive amination is one of the most robust and widely used methods in drug discovery for synthesizing amines. The aldehyde provides the electrophilic carbon for the initial imine formation, which is then reduced in situ to the corresponding amine.

Reductive Amination Workflow Diagram

Caption: A generalized workflow for reductive amination.

Protocol: Reductive Amination

-

Setup: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate the formation of the imine intermediate.

-

Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.

-

Causality: NaBH(OAc)₃ is a preferred reagent because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the protonated imine (iminium ion) intermediate. This selectivity is key to a clean, one-pot reaction.

-

-

Monitoring & Workup: Stir at room temperature until TLC or LC-MS shows complete consumption of the starting material. Quench the reaction with aqueous sodium bicarbonate solution, extract the product with an organic solvent, dry, and purify by column chromatography.

Applications in Drug Discovery: A Field-Proven Asset

The trifluoromethyl group is a privileged moiety in medicinal chemistry. Its inclusion can significantly enhance a molecule's therapeutic potential by improving its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and interact with biological targets.[1] This is particularly valuable for developing drugs that need to penetrate the blood-brain barrier for treating neurodegenerative diseases.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl group with a trifluoromethyl group can block oxidative metabolism at that position, thereby increasing the drug's half-life in the body.

-

Case Study Insight: Derivatives of structurally similar trifluoromethyl benzaldehydes have shown promise as cholinesterase inhibitors for managing diseases like Alzheimer's and as cytotoxic agents against various cancer cell lines.[1] The this compound scaffold provides a direct entry point for synthesizing libraries of such compounds for screening and lead optimization.

Analytical Characterization & Quality Control

A self-validating workflow demands rigorous analytical confirmation of the product's identity and purity.

Table 2: Expected Analytical Data

| Technique | Expected Observations | Rationale |

|---|---|---|

| ¹H NMR | Aldehyde proton singlet (~10 ppm). Aromatic protons as singlets or narrow multiplets (8-9 ppm). | The aldehyde proton is highly deshielded. The aromatic protons are in a highly electron-deficient environment, shifting them downfield. |

| ¹³C NMR | Carbonyl carbon (~190 ppm). Aromatic carbons attached to F and N are visible, with C-F coupling observed for the CF₃ carbon. | Provides a map of the carbon skeleton, confirming the presence of all functional groups.[7] |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group. | Confirms the presence and electronic environment of the trifluoromethyl group. |

| FT-IR | Strong C=O stretch (~1700 cm⁻¹). N-O stretches for the nitro group (~1530 and 1350 cm⁻¹). C-F stretches (~1100-1300 cm⁻¹). | Confirms the presence of the key functional groups by their characteristic vibrational frequencies. |

| HPLC/LC-MS | A single major peak in the chromatogram, with the mass spectrometer showing the correct molecular ion peak (m/z = 219.01). | Establishes the purity of the compound and confirms its molecular weight. |

Safety and Handling Protocols

As with any reactive chemical, proper handling is essential for laboratory safety.

-

Hazard Identification: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Avoid all personal contact, including inhalation.[8] Wash hands thoroughly after handling. Keep containers securely sealed when not in use.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[10] Keep the container tightly closed under an inert atmosphere.[3]

-

Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple intermediate; it is a strategically designed building block that offers a convergence of reactivity and property-enhancing features. Its aldehyde handle provides a reliable point for molecular elaboration, while the nitro and trifluoromethyl groups offer dual avenues for modulating electronic properties and pharmacokinetic profiles. For the medicinal chemist, this compound represents an efficient starting point for the rational design of novel therapeutics, providing a robust and versatile platform to accelerate the drug discovery process.

References

- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). Exploring the Biological Activity: 3-(Trifluoromethyl)benzaldehyde in Disease Treatment and Biological Research. Retrieved from [Link]

-

OC-Praktikum. (2006, March). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C8H4F3NO3 | CID 53404039. Retrieved from [Link]

- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.

-

Scribd. (n.d.). 3 Nitrobenzaldehyde. Retrieved from [Link]

-

Doron Scientific. (n.d.). This compound. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

3ASenrise. (n.d.). This compound, 98%. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. scribd.com [scribd.com]

- 4. 284047-98-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C8H4F3NO3 | CID 53404039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-Nitro-5-(trifluoromethyl)benzaldehyde

Foreword: Understanding the Molecular Landscape

For the discerning researcher in drug discovery and organic synthesis, a comprehensive understanding of the physical properties of a reagent is not merely academic; it is the bedrock upon which robust and reproducible experimental design is built. This guide provides an in-depth exploration of the physical characteristics of 3-Nitro-5-(trifluoromethyl)benzaldehyde (CAS No: 284047-98-9), a key building block in the synthesis of a variety of pharmacologically active molecules. The strategic placement of a nitro group and a trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, influencing its reactivity, solubility, and handling requirements. This document aims to equip researchers with the foundational knowledge and practical methodologies to confidently incorporate this versatile compound into their research endeavors.

Core Molecular and Physical Attributes

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₄F₃NO₃ and a molecular weight of 219.12 g/mol .[1] Its structure, characterized by the presence of strong electron-withdrawing groups, dictates its chemical behavior and physical state.

Table 1: Key Physical and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 284047-98-9 | [1] |

| Molecular Formula | C₈H₄F₃NO₃ | [1] |

| Molecular Weight | 219.12 g/mol | [1] |

| SMILES | O=CC1=CC(C(F)(F)F)=CC(=O)=C1 | [2] |

Physical State and Appearance

While specific vendor information can vary, this compound is typically supplied as a solid at room temperature. Its appearance is often described as a crystalline powder, with a color ranging from off-white to yellow. The presence of the nitro group can contribute to a yellowish hue.

Melting Point

The melting point of a pure solid organic compound is a sharp, well-defined temperature range that is highly indicative of its purity. For this compound, specific experimental data is not consistently reported across publicly available databases. However, based on the melting points of structurally related compounds, a melting point in the range of 50-70 °C can be anticipated. For instance, 3-nitrobenzaldehyde has a melting point of 58 °C. The introduction of the trifluoromethyl group may slightly alter this value. Precise determination through the experimental protocol outlined in Section 3.1 is strongly recommended for any new batch of the compound.

Boiling Point and Density

Due to its solid nature at standard conditions, the boiling point of this compound is not a routinely measured physical property at atmospheric pressure. Extrapolation based on related liquid compounds, such as 3-(trifluoromethyl)benzaldehyde which has a boiling point of 83-86 °C at 30 mmHg, suggests that the title compound would have a significantly higher boiling point.[3]

Similarly, the density of the solid is not widely reported. The density of liquid 3-(trifluoromethyl)benzaldehyde is approximately 1.301 g/mL at 25 °C.[3] It is reasonable to expect the solid this compound to have a slightly higher density.

Solubility Profile

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. The presence of both a polar nitro group and a lipophilic trifluoromethyl group gives this compound a mixed solubility profile.

Table 2: Qualitative Solubility of this compound

| Solvent | Solvent Class | Expected Solubility | Rationale |

| Water | Protic, Polar | Sparingly soluble to insoluble | The overall molecule is largely nonpolar despite the nitro group. |

| Methanol, Ethanol | Protic, Polar | Moderately soluble | The aldehyde and nitro groups can hydrogen bond with the solvent. |

| Dichloromethane | Halogenated | Soluble | A good general solvent for many organic compounds. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of the solvent interacts well with the solute. |

| Diethyl Ether | Ethereal | Moderately soluble | A less polar solvent, solubility may be limited. |

| Toluene | Aromatic | Moderately soluble | "Like dissolves like" principle suggests some solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

A systematic approach to determining the solubility in various solvents is detailed in Section 3.2.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic and aromatic protons.

-

Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm . This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals in the region of δ 7.5 to 9.0 ppm . The exact chemical shifts and coupling patterns will be influenced by the substitution pattern. The proton situated between the two electron-withdrawing groups is expected to be the most downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on all the carbon environments within the molecule.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of δ 185 to 195 ppm .[4]

-

Aromatic Carbons: The six aromatic carbons will give rise to signals in the range of δ 120 to 150 ppm . The carbons directly attached to the nitro and trifluoromethyl groups will be significantly deshielded.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, typically in the region of δ 120 to 130 ppm .

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ .

-

C-H Stretch (Aldehyde): Two characteristic, but often weak, bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ .

-

N-O Stretch (Nitro group): Two strong absorption bands are anticipated, one for the asymmetric stretch around 1520-1560 cm⁻¹ and another for the symmetric stretch around 1345-1385 cm⁻¹ .

-

C-F Stretch (Trifluoromethyl group): Strong, characteristic absorption bands are expected in the region of 1100-1300 cm⁻¹ .

-

Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.

Experimental Protocols for Physical Property Determination

To ensure the quality and consistency of experimental results, it is imperative to verify the physical properties of any new or stored batch of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a solid organic compound.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of dry this compound on a clean, dry watch glass.

-

Grind the crystals into a fine powder using a spatula.

-

Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the capillary tube and tap the sealed end on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.

-

-

Measurement:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Set the initial heating rate to be rapid to quickly approach the expected melting point.

-

Once the temperature is about 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid is observed (the initial melting point).

-

Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (the final melting point).

-

The recorded melting point should be reported as a range from the initial to the final temperature.

-

Qualitative Solubility Assessment

This protocol provides a systematic method for determining the solubility of a compound in various solvents.

Caption: Workflow for Qualitative Solubility Testing.

Step-by-Step Methodology:

-

Initial Test:

-

Weigh approximately 10 mg of this compound into a small, clean, and dry test tube.

-

Add 0.5 mL of the solvent to be tested.

-

Agitate the mixture vigorously using a vortex mixer for at least 30 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is classified as "soluble" in that solvent.

-

-

Further Testing for Insolubility:

-

If the solid has not completely dissolved, gently heat the mixture in a warm water bath (do not exceed the boiling point of the solvent) and agitate again. Observe if dissolution occurs.

-

If the solid remains undissolved after heating, the compound is classified as "insoluble" or "sparingly soluble" in that solvent under these conditions.

-

Repeat this procedure for a range of solvents of varying polarities (e.g., water, methanol, dichloromethane, toluene, hexane).

-

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount.

-

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, supplemented with practical, field-tested protocols for their determination. While some experimental data for this specific molecule remains to be exhaustively documented in the public domain, the provided information, based on sound chemical principles and data from analogous compounds, offers a robust starting point for its application in research. By understanding and verifying these fundamental properties, researchers can ensure the reliability and success of their synthetic endeavors.

References

-

Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. (URL: [Link])

- 3-Nitrobenzaldehyde Manufacturer, Supplier, Exporter - V & V Pharma Industries. (URL: Not available)

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

This compound | C8H4F3NO3 | CID 53404039 - PubChem. (URL: [Link])

-

3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem. (URL: [Link])

-

Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper - Oxford Instruments. (URL: [Link])

Sources

3-Nitro-5-(trifluoromethyl)benzaldehyde molecular weight

An In-Depth Technical Guide to 3-Nitro-5-(trifluoromethyl)benzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, logical synthesis strategies, characteristic reactivity, and its potential as a scaffold in modern pharmaceutical research.

Introduction: A Molecule of Strategic Importance

This compound is an aromatic aldehyde that possesses a unique combination of functional groups, making it a highly valuable intermediate in organic synthesis. The molecule's architecture is defined by a benzene ring substituted with an aldehyde (-CHO), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity and imparts desirable properties to its derivatives, particularly in the context of medicinal chemistry.

The trifluoromethyl group is a bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion in drug candidates can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] The nitro group and aldehyde functionality serve as versatile chemical handles for constructing more complex molecular frameworks, opening avenues for the synthesis of novel heterocycles and other pharmacologically relevant structures.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO₃ | PubChem[2] |

| Molecular Weight | 219.12 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 284047-98-9 | PubChem[2] |

| Appearance | Crystalline solid (typical) | Inferred |

| SMILES | O=CC1=CC(=O)=CC(C(F)(F)F)=C1 | PubChem[2] |

Synthesis Strategy and Experimental Protocol

The synthesis of this compound is not commonly detailed in introductory literature but can be logically devised from fundamental principles of electrophilic aromatic substitution. The most direct and industrially scalable approach involves the nitration of 3-(trifluoromethyl)benzaldehyde.

Mechanistic Rationale

The directing effects of the substituents on the aromatic ring govern the regioselectivity of the nitration reaction.

-

Aldehyde Group (-CHO): This is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

-

Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.

When both groups are on the ring, they direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position that is meta to both. This leads to the desired 3,5-disubstituted product with high selectivity. The reaction is typically slower than the nitration of benzene due to the presence of two deactivating groups.

Synthesis Workflow Diagram

Sources

3-Nitro-5-(trifluoromethyl)benzaldehyde safety data sheet (SDS)

A G E N D A

-

Introduction: Navigating the Safety Profile of a Niche Reagent

-

Section 1: Compound Identification and Physicochemical Properties

-

Section 2: GHS Hazard Profile and Risk Analysis

-

Section 3: Protocols for Safe Handling and Storage

-

Section 4: Personal Protective Equipment (PPE) - A Task-Based Approach

-

Section 5: Emergency Response and First-Aid Procedures

-

Section 6: Accidental Release and Spill Containment

-

Section 7: Disposal Considerations

-

References

Introduction: Navigating the Safety Profile of a Niche Reagent

3-Nitro-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in synthetic organic chemistry. Its trifluoromethyl and nitro groups make it an interesting precursor for developing novel pharmaceutical compounds and other complex organic molecules. However, the very functional groups that impart its synthetic utility also necessitate a thorough and cautious approach to its handling and safety.

This guide is designed for researchers, medicinal chemists, and laboratory professionals who work with such specialized reagents. As comprehensive safety data for niche chemicals can be sparse, this document synthesizes available GHS classifications with established safety principles for related compounds. The objective is to provide a robust framework for risk assessment and safe laboratory practice, ensuring that scientific advancement does not come at the cost of personal or environmental safety. All protocols herein are based on the foundational principle that unknown hazards should be assumed until proven otherwise, demanding a high standard of care.[1]

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the cornerstone of chemical safety. The following table summarizes the key identifiers for this compound. It is critical to note that detailed, experimentally verified physicochemical data for this specific compound is not widely published. Therefore, professionals must handle it with the care afforded to a substance with potentially unknown properties.

Table 1: Chemical Identification

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [2] |

| CAS Number | 284047-98-9 | [2] |

| Molecular Formula | C₈H₄F₃NO₃ | [2] |

| Molecular Weight | 219.12 g/mol | [2] |

| Synonyms | 3-nitro-5-trifluoromethyl-benzaldehyde | [2] |

| Physical State | Data not available (likely a solid or liquid) | - |

| Boiling/Melting Point | Data not available | - |

| Flash Point | Data not available (Assumed to be combustible) | - |

| Solubility | Data not available | - |

Section 2: GHS Hazard Profile and Risk Analysis

According to information provided to the European Chemicals Agency (ECHA), this compound is classified with several key hazards under the Globally Harmonized System (GHS).[2] Understanding these classifications is essential for conducting a proper risk assessment before any laboratory work begins.

Table 2: GHS Classification for this compound

| Hazard Class | Hazard Code | Statement |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Source: European Chemicals Agency (ECHA)[2]

Expert Analysis of Hazards:

The GHS classification points to a compound that is moderately toxic and a significant irritant.

-

Oral Toxicity (H302): "Harmful if swallowed" indicates that accidental ingestion could lead to significant adverse health effects. This underscores the importance of strict hygiene measures, such as prohibiting eating or drinking in the lab and washing hands thoroughly after handling.[3]

-

Skin Irritation and Sensitization (H315, H317): The compound is not only a primary skin irritant but also a potential sensitizer.[2] This means that initial contact may cause redness and inflammation, while repeated exposure could lead to an allergic reaction (allergic contact dermatitis), which can be more severe and persistent. This dual hazard necessitates the use of appropriate chemical-resistant gloves and a lab coat.

-

Serious Eye Irritation (H319): This is a critical warning. Direct contact with the eyes can cause significant irritation and potential damage.[4] The use of chemical splash goggles is mandatory whenever handling this substance.

-

Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.[5] All handling of this compound, especially if it is a powder or volatile liquid, must be performed within a certified chemical fume hood to minimize inhalation exposure.

Section 3: Protocols for Safe Handling and Storage

A self-validating safety protocol relies on multiple layers of control. The following procedures integrate engineering controls, administrative practices, and storage requirements to minimize risk.

Detailed Handling Protocol:

-

Pre-Handling Assessment: Before starting work, review this safety guide and the specific GHS hazards.[2] Ensure a chemical fume hood is certified and operational. Locate the nearest safety shower and eyewash station.

-

Engineering Controls: All manipulations, including weighing, transfers, and additions to reaction vessels, must occur within a properly functioning chemical fume hood.[6] The ventilation system should be adequate to keep exposure below any established limits.[7]

-

Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Section 4 before entering the handling area.

-

Dispensing: If the compound is a solid, use tools (spatulas, weigh boats) that minimize dust generation. If it is a liquid, use a syringe or cannula for transfers. Avoid pouring, which can cause splashing.

-

Operational Conduct: Handle the chemical with deliberate and careful movements. Do not eat, drink, or smoke in the work area.[5] Keep containers sealed when not in use.[3]

-

Post-Handling: After completing the task, decontaminate the work surface. Carefully remove and dispose of or decontaminate PPE. Wash hands and any exposed skin thoroughly with soap and water.[3]

Storage Requirements:

-

Location: Store in a cool, dry, and well-ventilated area.[8] Avoid storing with incompatible materials such as strong oxidizing agents, reducing agents, acids, or bases.[9]

-

Container: Keep the compound in its original, tightly sealed container to prevent contamination or leakage.[7] The container should be clearly labeled with the chemical name and all relevant hazard pictograms.

-

Environment: Some related benzaldehydes are sensitive to air and may require storage under an inert atmosphere (e.g., argon or nitrogen).[5] Given the data gap for this specific compound, storing under inert gas is a prudent precautionary measure.

Section 4: Personal Protective Equipment (PPE) - A Task-Based Approach

The selection of PPE should be based on a risk assessment of the specific task being performed. The following diagram outlines a logical workflow for selecting the appropriate level of protection.

Caption: PPE selection workflow based on the task.

PPE Specifications:

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Always check the manufacturer's glove compatibility charts. Dispose of gloves immediately if they become contaminated.[8]

-

Eye Protection: Chemical splash goggles are mandatory.[8] A face shield should be worn over the goggles during procedures with a high risk of splashing.[5]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Ensure full coverage of arms. Do not wear shorts or open-toed shoes in the laboratory.[3]

-

Respiratory Protection: Use in a fume hood should be sufficient. If a situation arises where a hood is not available or fails (e.g., a large spill), a respirator with an appropriate organic vapor cartridge may be necessary.[7]

Section 5: Emergency Response and First-Aid Procedures

Rapid and correct response to an exposure is critical. All personnel must be familiar with these procedures before beginning work.

Caption: General emergency response workflow.

Table 3: First-Aid Measures by Exposure Route

| Exposure Route | First-Aid Protocol |

|---|---|

| Inhalation | 1. Move the person to fresh air immediately.[8]2. Keep the person calm and at rest in a position comfortable for breathing.[5]3. If breathing is difficult or stops, provide artificial respiration. 4. Seek immediate medical attention.[9] |

| Skin Contact | 1. Immediately remove all contaminated clothing.[8]2. Flush the affected skin with copious amounts of water for at least 15 minutes.[8]3. Wash the area with soap and water.[5]4. If irritation or an allergic reaction develops, seek medical attention.[3] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8]2. Remove contact lenses if present and easy to do so. Continue rinsing.[5]3. Seek immediate medical attention.[4] |

| Ingestion | 1. Do NOT induce vomiting.[7]2. Rinse the mouth thoroughly with water.[3]3. If the person is conscious and alert, give them a small amount of water to drink.4. Seek immediate medical attention. Call a poison control center.[9] |

Section 6: Accidental Release and Spill Containment

Proper spill response prevents a minor incident from escalating.

Step-by-Step Spill Protocol:

-

Evacuate and Alert: Immediately alert others in the area. Evacuate non-essential personnel.

-

Assess the Spill: From a safe distance, assess the size of the spill and whether you have the appropriate training and materials to handle it. For large spills, evacuate the lab and call emergency services.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate airborne dust or vapors.

-

Containment (Minor Spills):

-

Wear appropriate PPE (including respiratory protection if necessary).

-

Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[6] Do not use combustible materials like paper towels.

-

Sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal: The container with the absorbed material must be disposed of as hazardous waste.

Section 7: Disposal Considerations

All waste containing this compound, whether it is excess reagent, contaminated materials, or spill cleanup residue, must be treated as hazardous waste.

-

Waste Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.[8]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Disposal Route: Arrange for disposal through an approved and licensed waste disposal contractor.[5] Do not dispose of this chemical down the drain or in regular trash. Adhere strictly to all local, state, and federal environmental regulations.

Conclusion: A Commitment to Laboratory Safety

This compound is a potent chemical intermediate whose safe use hinges on a clear understanding of its hazards and the diligent application of established safety protocols. While data gaps for such niche compounds exist, a conservative approach based on the known risks of its functional groups provides a reliable path forward. By integrating robust engineering controls, meticulous handling practices, and a state of emergency preparedness, researchers can confidently and safely utilize this compound to advance their scientific goals. The ultimate responsibility for safety rests with the individual user, who must treat all chemical products with the recognition of their potential hazards.[1]

References

- Apollo Scientific. (2023, August 1). 3-(Trifluoromethyl)benzaldehyde Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-(Trifluoromethyl)benzaldehyde.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link].

- BLD Pharmatech. (n.d.). Safety Data Sheet.

- Labbox. (n.d.). Benzaldehyde Analytical Grade Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3,5-Bis(trifluoromethyl)benzaldehyde.

- Synquest Labs. (2022, September 21). 3-Methyl-5-(trifluoromethoxy)benzaldehyde Safety Data Sheet.

- Techno PharmChem. (n.d.). BENZALDEHYDE Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, June 24). SAFETY DATA SHEET.

Sources

- 1. file.bldpharm.com [file.bldpharm.com]

- 2. This compound | C8H4F3NO3 | CID 53404039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. labbox.es [labbox.es]

- 7. technopharmchem.com [technopharmchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectral Data of 3-Nitro-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Nitro-5-(trifluoromethyl)benzaldehyde

This compound, with the chemical formula C₈H₄F₃NO₃ and a molecular weight of 219.12 g/mol , is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the presence of a strongly electron-withdrawing nitro group and a trifluoromethyl group on the benzene ring, make it a valuable building block for the synthesis of a wide range of complex molecules. The precise characterization of this compound through various spectroscopic techniques is paramount for ensuring its purity, confirming its structure, and predicting its reactivity in subsequent chemical transformations.

This guide will delve into the theoretical and practical aspects of the key spectroscopic methods used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectral Features

Before examining the experimental data, it is instructive to predict the expected spectral features based on the molecular structure of this compound.

Figure 1. Molecular Structure of this compound.

The aromatic ring contains three distinct protons, which are expected to appear as complex multiplets in the ¹H NMR spectrum due to spin-spin coupling. The aldehyde proton should appear as a singlet at a significantly downfield chemical shift. The ¹³C NMR spectrum will show eight distinct carbon signals, including the carbonyl carbon of the aldehyde group, the carbon of the trifluoromethyl group, and the six aromatic carbons. The IR spectrum is expected to show characteristic absorption bands for the aldehyde C-H and C=O stretching, the N-O stretching of the nitro group, and C-F stretching of the trifluoromethyl group. The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR data are essential for the unambiguous identification of this compound.

¹H NMR Spectral Data (Predicted)

Due to the absence of experimentally acquired ¹H NMR data in the public domain, a predicted spectrum is presented based on the analysis of structurally similar compounds, such as 3-nitrobenzaldehyde and 3-(trifluoromethyl)benzaldehyde.[3][4]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~8.5 | m | 1H | Aromatic proton (H-4) |

| ~8.3 | m | 1H | Aromatic proton (H-6) |

| ~8.0 | m | 1H | Aromatic proton (H-2) |

Causality behind Predicted Chemical Shifts:

-

Aldehyde Proton (~10.1 ppm): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring, resulting in a characteristic downfield chemical shift.

-

Aromatic Protons (~8.0-8.5 ppm): The protons on the aromatic ring are also significantly deshielded due to the cumulative electron-withdrawing effects of both the nitro and trifluoromethyl groups. The exact chemical shifts and coupling patterns will depend on the relative positions of these groups and the resulting electronic distribution in the ring. The proton at position 4 is expected to be the most deshielded due to its position between the two electron-withdrawing groups.

¹³C NMR Spectral Data (Predicted)

Similarly, a predicted ¹³C NMR spectrum is provided based on established substituent effects on aromatic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbonyl carbon (C=O) |

| ~150 | Aromatic carbon attached to NO₂ (C-3) |

| ~135 | Aromatic carbon attached to CHO (C-1) |

| ~133 | Aromatic carbon attached to CF₃ (C-5) |

| ~130 | Aromatic carbon (C-6) |

| ~128 | Aromatic carbon (C-4) |

| ~125 | Aromatic carbon (C-2) |

| ~123 (q) | Trifluoromethyl carbon (CF₃) |

Causality behind Predicted Chemical Shifts:

-

Carbonyl Carbon (~190 ppm): The carbonyl carbon of an aldehyde is characteristically found in the highly deshielded region of the ¹³C NMR spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the electron-withdrawing groups (C-1, C-3, and C-5) are expected to be significantly downfield.

-

Trifluoromethyl Carbon (~123 ppm): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Consider using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

Figure 2. Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850, ~2750 | C-H Stretch | Aldehyde (-CHO) |

| ~1710 | C=O Stretch | Aldehyde (-CHO) |

| ~1530, ~1350 | N-O Asymmetric & Symmetric Stretch | Nitro (-NO₂) |

| ~1320, ~1140 | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~3100-3000 | C-H Stretch | Aromatic Ring |

Interpretation of Key Bands:

-

Aldehyde Group: The presence of two weak bands around 2850 and 2750 cm⁻¹ (Fermi resonance) and a strong band around 1710 cm⁻¹ are highly indicative of an aldehyde functional group.

-

Nitro Group: Two strong absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) are characteristic of a nitro group.

-

Trifluoromethyl Group: Strong absorptions in the 1320-1140 cm⁻¹ region are typical for the C-F stretching vibrations of a trifluoromethyl group.

Experimental Protocol for IR Data Acquisition

A standard protocol for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background correction on the acquired spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum

For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 219. The fragmentation pattern will likely involve the loss of the aldehyde proton (M-1), the nitro group (M-46), and potentially other fragments resulting from the cleavage of the aromatic ring and the trifluoromethyl group.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion |

| 219 | [M]⁺ (Molecular Ion) |

| 218 | [M-H]⁺ |

| 190 | [M-CHO]⁺ |

| 173 | [M-NO₂]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Figure 3. General Workflow for the Synthesis and Characterization of this compound.

Conclusion

References

-

Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

- Vertex AI Search. Exploring 3-(Trifluoromethyl)

-

ResearchGate. IR spectrum of 3-nitrobenzaldehyde. [Link]

-

ResearchGate. (PDF) 3-Nitrobenzaldehyde. [Link]

-

PubChem. This compound. [Link]

-

NOP. 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]

-

PubChem. 3-(Trifluoromethyl)benzaldehyde. [Link]

-

NIST. 3-Fluoro-5-(trifluoromethyl)benzaldehyde. [Link]

-

NIST. 3,5-Bis(trifluoromethyl)benzaldehyde. [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

-

PubChem. m-(Trifluoromethyl)nitrobenzene. [Link]

Sources

A-Z Guide to 13C NMR of 3-Nitro-5-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 3-nitro-5-(trifluoromethyl)benzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. A detailed theoretical framework for predicting chemical shifts is established by examining the potent electronic effects of the aldehyde, nitro, and trifluoromethyl substituents. This guide outlines a robust, field-proven experimental protocol for acquiring high-fidelity ¹³C NMR spectra, ensuring reproducibility and accuracy. A full spectral assignment is presented, correlating theoretical predictions with empirical data derived from analogous compounds. This document serves as an essential reference for researchers, scientists, and drug development professionals requiring definitive structural verification of this and related substituted aromatic compounds.

Introduction: The Structural Challenge

This compound is a polysubstituted benzene derivative whose utility in organic synthesis is predicated on the precise arrangement of its functional groups. For quality control, reaction monitoring, and regulatory submission, unambiguous structural confirmation is non-negotiable. ¹³C NMR spectroscopy is a primary analytical technique for this purpose, as it provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its position (chemical shift, δ) being exquisitely sensitive to the local electronic environment.[1][2]

The challenge with a molecule like this compound lies in accurately assigning each resonance in a crowded aromatic region. The benzene ring is trisubstituted with three powerful electron-withdrawing groups (EWGs): an aldehyde (-CHO), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). Understanding the interplay of their inductive and resonance effects is paramount for a successful spectral interpretation.

Theoretical Analysis & Chemical Shift Prediction

The ¹³C NMR spectrum can be predicted by dissecting the electronic contributions of each substituent. All three functional groups are deactivating and meta-directing, meaning they withdraw electron density from the aromatic ring, deshielding the carbon nuclei and shifting their signals to higher frequencies (downfield).

-

Aldehyde Group (-CHO): The carbonyl carbon is strongly deshielded and will appear at a very high chemical shift, typically in the 185-195 ppm range.[3][4] It withdraws electron density through resonance and induction, primarily affecting the ipso-carbon (C1) and the carbons ortho and para to it.

-

Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups. It significantly deshields its attached carbon (ipso-C3) and the ortho and para positions (C2, C4, C6) via strong resonance and inductive effects.[5]

-

Trifluoromethyl Group (-CF₃): This group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This deshields the ipso-carbon (C5) and influences the rest of the ring.[6] The carbon of the CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF).[7]

The combined influence of these groups creates a complex pattern of deshielding across the aromatic system. A predictive model can be built using established Substituent Chemical Shift (SCS) increments, starting from the base value of benzene (~128.5 ppm).[6][8]

Predicted Chemical Shift Summary

Based on additivity rules and data from analogous compounds, the predicted ¹³C NMR chemical shifts for this compound are summarized below.

| Carbon Atom | Hybridization | Substituent(s) | Predicted δ (ppm) | Expected Multiplicity (¹⁹F Coupled) |

| C=O | sp² | Aldehyde | ~188 | Singlet (or narrow multiplet) |

| C1 | sp² (quat) | -CHO | ~138 | Singlet (or narrow multiplet) |

| C2 | sp² (CH) | ortho to -CHO, ortho to -NO₂ | ~127 | Singlet |

| C3 | sp² (quat) | -NO₂ | ~149 | Singlet (or narrow multiplet) |

| C4 | sp² (CH) | para to -CHO, ortho to -NO₂, ortho to -CF₃ | ~130 | Quartet |

| C5 | sp² (quat) | -CF₃ | ~133 | Quartet |

| C6 | sp² (CH) | meta to -CHO, meta to -NO₂, ortho to -CF₃ | ~133 | Quartet |

| -CF₃ | sp³ (quat) | Trifluoromethyl | ~123 | Quartet (¹J-CF ≈ 272 Hz) |

Note: Quaternary carbons (C1, C3, C5, -CF₃) are expected to show signals of lower intensity due to longer relaxation times and the absence of Nuclear Overhauser Enhancement (NOE).[1][4]

Workflow for Confident Spectral Acquisition

To ensure the acquisition of a high-quality, reproducible ¹³C NMR spectrum, the following self-validating protocol is mandated. This workflow minimizes ambiguity and provides a robust dataset for analysis.

Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 20-30 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is selected for its excellent solubilizing power and its well-characterized solvent signal at ~77.16 ppm.[9] TMS serves as the internal reference standard, defined as 0.0 ppm.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Calibration & Setup:

-

Utilize a spectrometer with a minimum field strength of 400 MHz (¹H frequency).

-

Insert the sample and lock onto the deuterium signal of the CDCl₃.

-

Perform automatic tuning and matching of the probe for both ¹H and ¹³C frequencies to maximize sensitivity.[10]

-

Execute an automatic shimming routine (e.g., topshim) to optimize magnetic field homogeneity.[11]

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 or zgdc30 (30° pulse with proton decoupling). A 30° flip angle is chosen as a compromise to shorten the required relaxation delay.[12]

-

Acquisition Time (AQ): ~1.0 s.

-

Relaxation Delay (D1): 2.0 s. A longer delay may be required for fully quantitative results of quaternary carbons.[4][12]

-

Number of Scans (NS): 1024 or greater, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply an exponential multiplication window function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm or, if TMS is absent, the CDCl₃ triplet to 77.16 ppm.[13]

-

Perform baseline correction across the entire spectrum.

-

Logical Workflow Diagram

Spectral Analysis and Peak Assignment

While an experimental spectrum for the title compound is not available in public databases, a definitive assignment can be made by combining the theoretical predictions with empirical data from structurally similar compounds, such as 3-nitrobenzaldehyde and compounds containing the trifluoromethyl group.[3][4][14]

Detailed Assignment Justification:

-

δ ~188 ppm (C=O): Unmistakable aldehyde carbonyl carbon, furthest downfield.

-

δ ~149 ppm (C3): This quaternary carbon is attached to the highly electron-withdrawing nitro group, leading to significant deshielding. Its intensity will be low.

-

δ ~138 ppm (C1): The second most downfield aromatic carbon is the quaternary carbon attached to the aldehyde. It is deshielded by the carbonyl's inductive and resonance effects.

-

δ ~133 ppm (C5 & C6): C5 is the quaternary carbon attached to the -CF₃ group. C6 is the protonated carbon ortho to the -CF₃ group. Both are expected to be significantly deshielded and will likely appear as quartets due to 2- and 3-bond coupling with the fluorine atoms. Their signals may overlap.

-

δ ~130 ppm (C4): This protonated carbon is located ortho to both the -NO₂ and -CF₃ groups, leading to strong deshielding. It is expected to show coupling to the fluorine atoms.

-

δ ~127 ppm (C2): This protonated carbon is positioned between the aldehyde and nitro groups. While influenced by both EWGs, its meta relationship to the -CF₃ group results in it being the most upfield (least deshielded) of the aromatic carbons.

-

δ ~123 ppm (-CF₃): The carbon of the trifluoromethyl group itself typically appears in the aromatic region. It will be split into a prominent quartet by the three attached fluorine atoms, with a large one-bond coupling constant (¹J-CF) of approximately 270-280 Hz.[7]

Electronic Effects Visualization

mol [label=<

| C | |

| C | C |

| C | C |

| C |

// Atom Labels C1 [label="C1", pos="1.2,1.8!"]; C2 [label="C2", pos="0.3,1.4!"]; C3 [label="C3", pos="0.3,0.6!"]; C4 [label="C4", pos="1,0!"]; C5 [label="C5", pos="1.7,0.6!"]; C6 [label="C6", pos="1.7,1.4!"];

// Substituents CHO [label="CHO", pos="1.2,2.3!"]; NO2 [label="NO₂", pos="-0.4,0.6!"]; CF3 [label="CF₃", pos="2.4,0.6!"];

// Bonds edge [color="#202124", style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- CHO; C3 -- NO2; C5 -- CF3;

// Effect Arrows edge [color="#EA4335", arrowhead=vee, penwidth=1.5]; CHO -> C1 [label=" -I, -M", fontsize=9]; NO2 -> C3 [label=" -I, -M", fontsize=9]; CF3 -> C5 [label=" Strong -I", fontsize=9];

// Deshielding labels node [fontcolor="#EA4335", fontsize=11]; d2 [label="δ+", pos="0.0,1.4!"]; d4 [label="δ+", pos="1,-0.3!"]; d6 [label="δ+", pos="2.0,1.4!"]; } enddot Caption: Figure 2. Substituent Electronic Effects

Conclusion

The ¹³C NMR spectrum of this compound is complex but entirely interpretable through a systematic application of chemical shift theory and adherence to a rigorous experimental protocol. The powerful, cumulative electron-withdrawing nature of the aldehyde, nitro, and trifluoromethyl groups deshields all carbon atoms significantly compared to unsubstituted benzene. The predicted chemical shifts, multiplicity patterns arising from C-F coupling, and relative peak intensities provide a unique spectral fingerprint for this molecule. This guide establishes an authoritative framework for the acquisition and interpretation of this data, empowering researchers to achieve confident and accurate structural characterization in their development workflows.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Field, L. D., Li, H., & Magill, A. M. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755-756. URL: [Link]

-

Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University Department of Chemistry. URL: [Link]

-

University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 13C Parameters. NMR Facility. URL: [Link]

-

Natural Organic Products (NOP). (n.d.). ¹³C-NMR: 3-Nitrobenzaldehyde. Sustainability in the organic chemistry lab course. URL: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. URL: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. URL: [Link]

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Technical Paper. URL: [Link]

-

University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. Magnetic Resonance Research Center. URL: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. URL: [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. URL: [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? URL: [Link]

-

Reddit. (2017). Referencing CDCl3 in 13C nmr. r/chemistry. URL: [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Infrared Spectrum of 3-Nitro-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Nitro-5-(trifluoromethyl)benzaldehyde, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a robust understanding of the molecule's vibrational properties. This guide is structured to provide not just data, but a causal understanding of the spectral features, ensuring scientific integrity and empowering researchers in their analytical endeavors.

Introduction to this compound and the Significance of IR Spectroscopy

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₄F₃NO₃. Its molecular structure, characterized by an aldehyde, a nitro group, and a trifluoromethyl group attached to a benzene ring, imparts unique electronic and steric properties that are of significant interest in drug design and the synthesis of novel organic materials.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation, we can identify the functional groups present in a molecule and gain insights into its structural arrangement.[1] For a molecule like this compound, the IR spectrum serves as a unique fingerprint, allowing for its identification and characterization.

Predicted Infrared Spectrum: A Detailed Analysis

The Aldehyde Group (-CHO)

The aldehyde functional group gives rise to two highly characteristic absorptions in the IR spectrum.[2]

-

C=O Stretching Vibration: The carbonyl (C=O) stretch is one of the most prominent features in the IR spectrum of an aldehyde, typically appearing as a strong, sharp band.[1] For aromatic aldehydes, such as benzaldehyde and its derivatives, this absorption is typically observed in the range of 1710-1685 cm⁻¹.[3] The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to aliphatic aldehydes.[2][4] In the case of this compound, the presence of electron-withdrawing nitro and trifluoromethyl groups is expected to slightly shift this band to a higher wavenumber within this range. A strong absorption around 1705-1720 cm⁻¹ is therefore predicted.

-

C-H Stretching Vibration: The C-H bond of the aldehyde group exhibits a characteristic stretching vibration that typically appears as a pair of weak to medium intensity bands.[3][5] One band is found around 2820-2880 cm⁻¹ , and the other, often more distinct, appears near 2720-2760 cm⁻¹ .[2][3][4][6] The latter is particularly diagnostic for aldehydes as few other functional groups absorb in this region.[3][5] This splitting arises from a phenomenon known as Fermi resonance, where the fundamental C-H stretching vibration interacts with the first overtone of the C-H bending vibration.[7][8]

The Nitro Group (-NO₂)

Aromatic nitro compounds display two distinct and strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[9][10][11][12]

-

Asymmetric N-O Stretching: This vibration results in a strong absorption band typically found in the range of 1550-1475 cm⁻¹ .[9][11]

-

Symmetric N-O Stretching: The symmetric stretch gives rise to another strong band at a lower frequency, generally between 1360-1290 cm⁻¹ .[9][11]

The high polarity of the N-O bonds leads to intense absorptions, making these bands readily identifiable.[12]

The Trifluoromethyl Group (-CF₃)

The trifluoromethyl group is characterized by very strong and intense C-F stretching vibrations due to the high electronegativity of fluorine.

-

C-F Stretching Vibrations: These vibrations typically occur in the region of 1000-1300 cm⁻¹ . The strong coupling between the C-F bonds often results in multiple strong absorption bands within this range. For trifluoromethyl groups attached to an aromatic ring, these bands are particularly intense and can sometimes dominate this region of the spectrum.

The Aromatic Ring

The benzene ring gives rise to several characteristic absorptions:

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear as weak to medium bands just above 3000 cm⁻¹ , typically in the range of 3000-3100 cm⁻¹ .[4]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in several bands of variable intensity in the 1440-1625 cm⁻¹ region.[4]

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations, which appear in the fingerprint region (below 900 cm⁻¹ ). For a 1,3,5-trisubstituted benzene ring, characteristic absorptions are expected in this region.

Summary of Predicted IR Absorptions

The following table summarizes the predicted key infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3000-3100 | Aromatic Ring | C-H Stretch | Weak to Medium |

| 2820-2880 | Aldehyde | C-H Stretch | Weak to Medium |

| 2720-2760 | Aldehyde | C-H Stretch (Fermi Resonance) | Weak to Medium |

| 1705-1720 | Aldehyde | C=O Stretch | Strong |

| 1440-1625 | Aromatic Ring | C=C Stretch | Variable |

| 1550-1475 | Nitro Group | Asymmetric N-O Stretch | Strong |

| 1360-1290 | Nitro Group | Symmetric N-O Stretch | Strong |

| 1000-1300 | Trifluoromethyl Group | C-F Stretches | Very Strong, Multiple Bands |

| Below 900 | Aromatic Ring | C-H Out-of-Plane Bending | Medium to Strong |

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of this compound, the following protocol using a Fourier Transform Infrared (FTIR) spectrometer is recommended.

Sample Preparation

Given that this compound is a solid at room temperature, two primary methods for sample preparation are suitable:

-

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly dry analytical grade KBr powder in an oven to remove any adsorbed water, which shows a broad absorption around 3400 cm⁻¹.

-

Grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet. The transparency is crucial for minimizing light scattering and obtaining a good spectrum.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

The ATR method is often preferred for its simplicity, speed, and the minimal sample preparation required.

Data Acquisition

-

Instrument Setup: Configure the FTIR spectrometer to scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Background Collection: Before running the sample, a background spectrum must be collected to account for atmospheric water and carbon dioxide, as well as any absorptions from the sample holder or KBr.

-

Sample Measurement: Place the prepared sample in the spectrometer's sample compartment and collect the spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Visualizing Molecular Structure and Vibrational Modes